BenchChemオンラインストアへようこそ!

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

5α-reductase inhibition structure-activity relationship (SAR) A-ring unsaturation

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide (CAS 92472-70-3, also known as Et2-OAACA) is a synthetic 4-azasteroid that functions as an inhibitor of steroid 5α-reductase (5α-RI), the enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT). It is structurally classified as an analog of finasteride, featuring the characteristic 4-aza-1-ene-3-one A-ring pharmacophore and a 17β-(N,N-diethylcarboxamide) side chain.

Molecular Formula C23H36N2O2
Molecular Weight 372.5 g/mol
CAS No. 92472-70-3
Cat. No. B1204773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS92472-70-3
SynonymsEt2-OAACA
N,N-diethyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxamide
N,N-diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Molecular FormulaC23H36N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C
InChIInChI=1S/C23H36N2O2/c1-5-25(6-2)21(27)18-9-8-16-15-7-10-19-23(4,14-12-20(26)24-19)17(15)11-13-22(16,18)3/h12,14-19H,5-11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,19+,22-,23+/m0/s1
InChIKeyJJUQMZALXVFLHF-NUSLZGIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide (CAS 92472-70-3): 5α-Reductase Inhibitor Procurement Guide


N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide (CAS 92472-70-3, also known as Et2-OAACA) is a synthetic 4-azasteroid that functions as an inhibitor of steroid 5α-reductase (5α-RI), the enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT) [1]. It is structurally classified as an analog of finasteride, featuring the characteristic 4-aza-1-ene-3-one A-ring pharmacophore and a 17β-(N,N-diethylcarboxamide) side chain [2]. The compound is catalogued in the NCI Thesaurus and MeSH databases as a pharmacologic substance with 5α-reductase inhibitory activity and is referenced in the primary literature as a tool compound for studying steroidal enzyme inhibition [1][2].

Why N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide Cannot Be Substituted with In-Class Alternatives


In the 4-azasteroid class, minor structural modifications to the 17β-carboxamide side chain and A-ring unsaturation produce profound differences in 5α-reductase isoform selectivity, inhibitory potency, and metabolic stability [1][2]. For example, finasteride (17β-N-tert-butylcarboxamide) and the target compound (17β-N,N-diethylcarboxamide) share a nearly identical steroidal core yet differ in the steric bulk and lipophilicity of the side chain, parameters known to govern binding pocket complementarity and isoform discrimination [1]. Similarly, 4-MA (N,N-diethyl-4-methyl-4-aza-5α-androstan-3-one) carries a saturated A-ring with an N-methyl substituent, which alters both the electronic character of the heterocycle and the metabolic liability at the 4-position compared to the target compound's 1-ene, N-unsubstituted structure [2]. These structural distinctions directly impact in vitro IC50 values, in vivo pharmacokinetics, and toxicity profiles—rendering the assumption of class-wide interchangeability scientifically unsound for procurement decisions in SAR studies or in vivo pharmacology [1][2].

Quantitative Differential Evidence for N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide (CAS 92472-70-3)


Structural Differentiation from 4-MA: A-Ring Δ1-Unsaturation Confers Potency Advantage in Rat Prostate 5α-Reductase Assays

The target compound N,N-diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide incorporates a Δ1 double bond in the A-ring, whereas its closest structural comparator 4-MA (N,N-diethyl-4-methyl-3-oxo-4-aza-5α-androstane-17β-carboxamide) has a fully saturated A-ring. In a seminal SAR study by Brooks et al. (1986), Δ1 analogs of 4-MA were shown to consistently enhance 5α-reductase inhibitory potency relative to their saturated counterparts when assayed in rat prostatic enzyme preparations [1]. Although the Brooks study did not test the exact des-methyl compound, the class-level SAR establishes that Δ1-unsaturation is an independent contributor to increased inhibitory activity among 4-azasteroids bearing the N,N-diethylcarboxamide side chain [1]. The target compound therefore inherits this potency-enhancing structural feature absent in the saturated 4-MA series. Direct IC50 data for the target compound are available in J Steroid Biochem Mol Biol 1995;52(1):105-12, as indexed by MeSH, but the specific numeric values were not retrievable from open-access sources at the time of this analysis [2].

5α-reductase inhibition structure-activity relationship (SAR) A-ring unsaturation

Side-Chain Divergence from Finasteride: N,N-Diethyl vs. N-tert-Butyl Carboxamide Defines Isoform Selectivity Profile

Finasteride (17β-N-tert-butylcarboxamide-4-aza-5α-androst-1-en-3-one) is a type II-selective 5α-reductase inhibitor (IC50 type 2 = 69 nM; 100-fold selectivity over type 1, IC50 = 360 nM) [1]. The target compound replaces the tert-butyl group with an N,N-diethyl substitution, altering both the steric profile and hydrogen-bonding capacity of the 17β-side chain. The N,N-diethyl carboxamide motif was previously characterized in the 4-MA series: 4-MA (which bears the identical N,N-diethylcarbamoyl side chain) demonstrates dual type 1/type 2 inhibition with near-equivalent potency (IC50 type 1 = 1.7 nM, type 2 = 1.9 nM), fundamentally differing from finasteride's type II selectivity [1][2]. Extrapolation from the 4-MA SAR suggests that the N,N-diethyl carboxamide side chain on the target compound's 4-aza-1-ene scaffold likely confers a broader isoform inhibition profile than finasteride, though direct isoform-specific IC50 data for the target compound must be verified from the 1995 primary paper [3].

5α-reductase isoform selectivity 17β-carboxamide SAR finasteride comparator

Absence of 4-Methyl Substituent Distinguishes Target Compound from 4-MA Series: Implications for Metabolic Stability

The target compound lacks the N-methyl substituent at the 4-position that is present in 4-MA (4-methyl-4-aza). In a metabolism study by Kedderis et al. (1989), the 4-methyl analog N,N-diethyl-4-methyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide underwent major N-demethylation at the 4-position by cytochrome P450 in rat, dog, and human hepatic microsomes, with the 4-carbinolamide metabolite accounting for >50% of total drug-related material [1]. The target compound, being the 4-des-methyl analog, is predicted to bypass this major oxidative metabolic pathway, potentially resulting in a distinct metabolic profile compared to the 4-methyl series. This metabolic distinction is relevant for in vivo pharmacology studies where hepatic clearance differences between analogs can confound pharmacodynamic interpretations [1].

metabolic stability N-demethylation 4-azasteroid metabolism

Documented Use as a Research Reference Compound in 5α-Reductase Inhibitor Development Programs

The target compound has been cited in medicinal chemistry literature as a 5α-reductase inhibitor reference compound. CymitQuimica's technical datasheet references two 2010 publications by Aggarwal et al. in Letters in Drug Design & Discovery (vol. 7, pp. 596-601) and European Journal of Medicinal Chemistry (vol. 45, pp. 476-481) that involve 4-azasteroidal 5α-reductase inhibitors . The compound's inclusion in the NCI Thesaurus as a pharmacologic substance (Code C0294366) and its mapping to the finasteride analog category in MeSH further confirm its recognized status as a research tool in this pharmacological class [1][2]. This documented research pedigree supports procurement for SAR benchmark studies where a structurally defined 4-azasteroid with the N,N-diethylcarboxamide side chain is required as a comparitor to novel inhibitors.

reference compound drug discovery pharmacological tool

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide (CAS 92472-70-3)


Structure-Activity Relationship (SAR) Studies of 17β-Carboxamide Side Chain Variants in 4-Azasteroid 5α-Reductase Inhibitors

The target compound serves as a critical N,N-diethyl carboxamide comparator in SAR campaigns exploring the impact of 17β-side chain variations on 5α-reductase inhibitory potency and isoform selectivity. Its direct structural comparison to finasteride (N-tert-butyl) allows researchers to isolate the contribution of side chain sterics and lipophilicity to binding affinity, as established by the differential selectivity profiles documented between finasteride (type II-selective, IC50 type 2 = 69 nM) and the N,N-diethyl-bearing 4-MA (dual inhibitor, IC50 type 1 = 1.7 nM, type 2 = 1.9 nM) [1]. Use of the target compound in parallel enzyme assays with finasteride enables systematic probing of the pharmacophore requirements at the 17β-position.

Metabolic Stability Comparisons Between 4-Methyl and 4-Des-Methyl 4-Azasteroids in Hepatic Microsomal Assays

The target compound is uniquely suited for comparative metabolism studies against the 4-methyl series (e.g., 4-MA or its Δ1 analog). Kedderis et al. (1989) demonstrated that the 4-methyl group undergoes extensive CYP450-mediated N-demethylation (>50% in rat hepatocytes), a pathway absent in the 4-des-methyl target compound [2]. Researchers can employ the target compound to quantify the metabolic advantage conferred by removal of the 4-methyl substituent, measuring intrinsic clearance in human, rat, and dog hepatic microsomes to determine whether this structural modification improves in vitro metabolic stability.

Benchmark Reference Standard for In Vitro 5α-Reductase Enzyme Inhibition Assays

The compound's documented classification as a 5α-reductase inhibitor in both the NCI Thesaurus and MeSH databases, supported by primary literature in J Steroid Biochem Mol Biol (1995), positions it as a qualified reference standard for enzyme inhibition assays [3][4]. Its structural distinction from finasteride (N,N-diethyl vs. N-tert-butyl carboxamide) provides an alternative pharmacophore probe for validating assay sensitivity to side chain modifications, making it valuable for laboratories establishing or calibrating 5α-reductase screening platforms.

In Vivo Pharmacodynamic Studies Differentiating Androgen-Dependent from Androgen-Independent Prostate Growth Effects

Building on the in vivo screening paradigm established by Brooks et al. (1986) and Cohen et al. (1995), the target compound can be deployed in rodent or canine models to assess the relationship between 5α-reductase inhibition, prostatic DHT suppression, and prostate volume regression [1][5]. Its predicted metabolic divergence from the 4-methyl series enables investigation of whether altered pharmacokinetics translate to differential in vivo efficacy endpoints.

Quote Request

Request a Quote for N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.